molecular formula C16H12N2OS2 B2926684 (Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one CAS No. 157325-77-4

(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one

Cat. No.: B2926684
CAS No.: 157325-77-4
M. Wt: 312.41
InChI Key: UIDNFTZJUYDIIZ-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H12N2OS2 and its molecular weight is 312.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been used in the synthesis of various derivatives. For instance, 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines like this compound react with nitrile oxides to yield different compounds, including Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. This indicates its utility in producing a range of chemical structures (Kandeel & Youssef, 2001).

Biological Applications

  • Antimicrobial and Antitumor Studies :

    • Derivatives of this compound, particularly zinc(II) complexes, have shown potential in antimicrobial and antitumor applications. These studies suggest that metal complexes of such derivatives can be more effective than the free ligands, showing promise in developing bioactive materials with novel properties (Zou et al., 2020).
  • Complexation with Metal Ions :

    • Studies on the complexation of zinc(II), magnesium(II), and calcium(II) with derivatives of this compound have been conducted. These compounds demonstrate a strong tendency to form protonated multinuclear complexes, indicating their potential in various chemical and pharmaceutical applications (Matczak-Jon et al., 2010).
  • Cytotoxic Activities :

    • Some derivatives, such as 5-benzylidene-2-((pyridine-4-ylmethylene)hydrazono)-thiazolidin-4-ones, have been evaluated for their cytotoxic activities. Certain compounds within this series have shown effectiveness in inhibiting human erythromyeloblastoid leukemia and human lung carcinoma cell lines, indicating their potential use in cancer treatment (Feitoza et al., 2012).
  • Protein Kinase Inhibition for Neurological and Oncological Disorders :

    • New derivatives have been synthesized and tested for their activity against protein kinases. Certain compounds have been identified as nanomolar inhibitors of DYRK1A, a protein kinase involved in neurological and oncological disorders. This suggests their potential application in treating these diseases (Bourahla et al., 2021).

Electrochemical Studies

  • Electrochemical characterization of derivatives like (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones has been conducted. These studies provide insights into their redox potential and possible applications in electrochemical sensors or as ligands for metal ion detection (Ungureanu et al., 2021).

Photophysical Properties

  • Unsymmetrical organoboron complexes containing derivatives of this compound have been synthesized, exhibiting strong UV-Vis absorptions and high fluorescence quantum yields. This indicates potential applications in bioorthogonal chemistry and fluorescence-based technologies (Garre et al., 2019).

Properties

IUPAC Name

(5Z)-3-(2-methylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2/c1-11-6-2-3-8-13(11)18-15(19)14(21-16(18)20)10-12-7-4-5-9-17-12/h2-10H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDNFTZJUYDIIZ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=N3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.